molecular formula C5H4BBr2NO2 B1288093 2,5-Dibromopyridine-3-boronic acid CAS No. 852228-14-9

2,5-Dibromopyridine-3-boronic acid

Cat. No.: B1288093
CAS No.: 852228-14-9
M. Wt: 280.71 g/mol
InChI Key: CBWWZYPUCZRZGD-UHFFFAOYSA-N
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Description

2,5-Dibromopyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,5-dibromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions with boronic esters can be optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromopyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Ullmann-type cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromopyridine-3-boronic acid is unique due to the presence of both bromine atoms and the boronic acid group, which enhances its reactivity and versatility in various coupling reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

(2,5-dibromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWZYPUCZRZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594674
Record name (2,5-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-14-9
Record name (2,5-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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